![molecular formula C2H5N3O B047996 2-Azidoethanol CAS No. 1517-05-1](/img/structure/B47996.png)
2-Azidoethanol
Overview
Description
Synthesis Analysis
2-Azidoethanol can be synthesized from its corresponding chloro-derivatives via a halogen azide exchange reaction in water . Another method involves reacting 2-azidoethanol with 2-bromo-2-methylpropionyl bromide under a nitrogen atmosphere .Molecular Structure Analysis
The molecular structure of 2-Azidoethanol consists of 2 carbon atoms, 5 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . The exact mass of the molecule is 87.043259 Da .Physical And Chemical Properties Analysis
2-Azidoethanol is a colorless slightly yellow clear liquid . It has a molecular weight of 87.08 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has 2 freely rotating bonds . Its topological polar surface area is 34.6 Ų .Scientific Research Applications
Synthesis of Amphiphilic Block Copolymers
2-Azidoethanol plays a crucial role in the synthesis of new amphiphilic thermosensitive block copolymers. These copolymers are synthesized by combining ring-opening polymerization of d,l-lactide (LA), free radical polymerization of N-vinylcaprolactam, and subsequent click chemistry . The resulting copolymers can self-assemble into nano-micelles in water, which are significant for drug delivery systems due to their biocompatibility and stability.
Drug Delivery Systems
The nano-micelles formed from the block copolymers synthesized using 2-Azidoethanol can be utilized in drug delivery systems. They offer a core-shell structure in aqueous media, with a compact core formed by insoluble segments and a stretched shell formed by soluble segments. This structure is advantageous for encapsulating and protecting drugs until they reach their target site .
Stimuli-Responsive Materials
2-Azidoethanol-derived copolymers exhibit temperature-responsive behavior, which is essential for stimuli-responsive materials. These materials can respond to environmental stimuli such as pH, temperature, and ultraviolet light, making them promising for smart drug/gene delivery systems, injectable tissue engineering scaffolds, and cell culture and separation sheets .
Click Chemistry Applications
In the realm of click chemistry, 2-Azidoethanol is used for copper-free click reactions, which are essential for bioorthogonal chemistry. This allows for the synthesis of complex materials such as glycopeptides, bioconjugates, and functionalized polymers without the toxicity associated with copper catalysts .
Mechanistic Studies in Organic Chemistry
2-Azidoethanol is used in mechanistic studies to understand the regiochemistry and kinetics of bioorthogonal click reactions. Density Functional Theory (DFT) methods are employed to examine the reaction mechanisms, providing insights into the electronic structure and reactivity of organic compounds .
Material Science
Organic azides like 2-Azidoethanol are pivotal in material science due to their versatility. They are used in the synthesis of new azido esters, which have a broad range of applications in biology, medicine, and material science. Compounds with azido groups are particularly interesting for creating novel materials with unique properties .
Safety and Hazards
Mechanism of Action
Target of Action
2-Azidoethanol is primarily used as a reagent in the glycosylation of mono- or polysaccharides . It is also used as a 2’-deoxy-ethynyluridine (EdU) blocker in nuclear DNA, preventing cross-reactivity with other antibodies . This allows for better study of related pathways in the body .
Mode of Action
The mechanism of a bioorthogonal click reaction between 2-azidoethanol and coumBARAC has been examined using DFT methods . The regiochemistry of the reaction has been studied based on potential energy surface analysis and global reactivity indices of the reactants . The global electron density transfer (GEDT) calculations at the possible transition states (TSs) revealed that this cycloaddition (CA) has a nearly non-polar character .
Biochemical Pathways
It is known that 2-azidoethanol is involved in the glycosylation of mono- or polysaccharides . Glycosylation is a critical biochemical pathway that plays a role in various biological processes, including protein folding, cell-cell adhesion, and immune response.
Pharmacokinetics
It is known that 2-azidoethanol has a molecular weight of 870806 , which may influence its absorption and distribution in the body
Result of Action
It is known that 2-azidoethanol is used as a blocker in nuclear dna, preventing cross-reactivity with other antibodies . This suggests that 2-Azidoethanol may have an impact on DNA structure and function, potentially influencing gene expression and cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Azidoethanol. For instance, the compound’s boiling point under reduced pressure is 346K at 0.027 bar and 333K at 0.01 bar This suggests that changes in pressure and temperature could potentially affect the stability and reactivity of 2-Azidoethanol
properties
IUPAC Name |
2-azidoethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N3O/c3-5-4-1-2-6/h6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSULWPSUVMOMAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164850 | |
Record name | 2-Azidoethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20164850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azidoethanol | |
CAS RN |
1517-05-1 | |
Record name | 2-Azidoethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517051 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Azidoethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20164850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1517-05-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AZIDOETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D96992S9O1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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